Technical Guide: Synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Technical Guide: Synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Executive Summary
Target Molecule: [3-(Prop-2-yn-1-yloxy)phenyl]amine CAS Registry Number: 15983-49-0 Synonyms: 3-(Prop-2-ynyloxy)aniline; 3-Propargyloxyaniline; m-Propargyloxyphenylamine.[1]
This guide details the robust synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]amine, a critical bifunctional scaffold featuring an aromatic amine and a terminal alkyne.[1] This molecule serves as a high-value "click-ready" building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Erlotinib analogs) and the development of photo-affinity probes.[1]
The synthesis is non-trivial due to the chemoselectivity required to preserve the terminal alkyne during the formation of the amine.[1] This guide prioritizes the Nitro-Reduction Route using Iron/Ammonium Chloride (Fe/NH
Retrosynthetic Analysis & Strategy
The structural disconnection of the target reveals two primary precursors: 3-nitrophenol or 3-aminophenol.[1] The choice of pathway is dictated by the need to prevent N-alkylation and alkyne reduction.[1]
Strategic Pathways
-
Route A (Recommended): Nitro-Reduction Pathway. [1]
-
Route B (High Purity): Boc-Protection Pathway.
-
Route C (Not Recommended): Direct Alkylation. [1]
Figure 1: Retrosynthetic disconnection showing the two viable pathways to the target. Route A is preferred for scale; Route B for purity.
Detailed Experimental Protocol (Route A)
This protocol utilizes the Fe/NH
Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)nitrobenzene
Objective: Selective O-alkylation of the phenol.[1]
| Parameter | Specification |
| Reagents | 3-Nitrophenol (1.0 eq), Propargyl Bromide (1.2 eq, 80% in toluene), K |
| Solvent | Acetone or DMF (Anhydrous) |
| Temperature | Reflux (Acetone: ~56°C) or 60°C (DMF) |
| Time | 4–12 Hours (Monitor by TLC) |
| Yield | 85–95% |
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (13.9 g, 100 mmol) in anhydrous acetone (150 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO , 27.6 g, 200 mmol). The suspension will turn yellow/orange due to phenoxide formation.[1] -
Alkylation: Add Propargyl Bromide (14.3 g, 13.5 mL, 120 mmol, 80% wt in toluene) dropwise over 15 minutes.
-
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive.[1] Handle in a fume hood.
-
-
Reflux: Heat the mixture to reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (Rf ~0.[1]2) should disappear, and a less polar product (Rf ~0.6) should appear.
-
Workup: Cool to room temperature. Filter off the inorganic salts (K
CO /KBr).[1] Concentrate the filtrate under reduced pressure. -
Purification: The residue is usually pure enough for the next step.[1] If necessary, recrystallize from ethanol or purify via flash column chromatography.
Step 2: Chemoselective Reduction to [3-(Prop-2-yn-1-yloxy)phenyl]amine
Objective: Reduce
Why Fe/NH
| Parameter | Specification |
| Reagents | Nitro intermediate (1.0 eq), Iron Powder (4.0 eq), Ammonium Chloride (5.0 eq) |
| Solvent | Ethanol : Water (3:1 ratio) |
| Temperature | Reflux (80°C) |
| Time | 1–3 Hours |
| Yield | 80–90% |
Procedure:
-
Preparation: In a 500 mL flask, suspend the nitro intermediate (17.7 g, 100 mmol) in Ethanol (200 mL) and Water (65 mL).
-
Activation: Add Ammonium Chloride (NH
Cl, 26.7 g, 500 mmol) and Iron Powder (22.3 g, 400 mmol).-
Tip: Use fine mesh iron powder (325 mesh) for faster kinetics.[1]
-
-
Reaction: Heat the mixture to vigorous reflux. The reaction is heterogeneous; efficient stirring is critical.[1]
-
Monitoring: Monitor by TLC. The nitro compound (yellow spot) will convert to the amine (fluorescent blue under UV, stains red/brown with ninhydrin or p-anisaldehyde).[1]
-
Workup:
-
Hot filtration is required to remove iron oxide sludge.[1] Filter through a Celite pad while hot. Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: The crude aniline is an oil that may darken on standing.[1] Purify via flash chromatography (Hexane:EtOAc 7:3) or convert to the HCl salt for long-term storage.[1]
Analytical Characterization
Validation of the structure requires confirming the presence of the alkyne and the amine, and the absence of the nitro group.
Expected Data:
-
Physical State: Pale yellow to brown oil (free base); off-white solid (HCl salt).[1]
-
IR Spectrum (ATR):
-
H NMR (400 MHz, CDCl
):- (t, 1H, Ar-H, C5).
- (m, 3H, Ar-H, C2, C4, C6).
-
(d,
, 2H, ). -
(br s, 2H,
). -
(t,
, 1H, ).
Safety & Handling
-
Propargyl Bromide: Highly toxic, lachrymator, and flammable. It is often stabilized with toluene.[1] Do not distill to dryness as concentrated propargyl halides can be shock-sensitive.[1]
-
Iron Waste: The iron sludge generated in Step 2 can be pyrophoric if dried completely in air immediately after filtration.[1] Keep wet and dispose of in a dedicated solid waste container.
-
Storage: Anilines are prone to oxidation.[1] Store the product under inert atmosphere (Argon/Nitrogen) at 4°C, or convert to the hydrochloride salt for stability.
References
-
Preparation of 3-propynyloxyaniline (Patent JP S6183148A). Nippon Soda Co Ltd.[1][5] (1986).[1] Describes the reduction of the nitro precursor using iron in the presence of acid.[1][5]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline.Molecules (2020).
Cl reduction method for preserving allyl/alkyne ethers during nitro reduction. -
Synthesis of Quinoxalines from N-Propargyl Aniline Derivatives. Royal Society of Chemistry (2015). Provides spectral characterization data for similar propargyl-aniline derivatives.
-
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. IUCrData (2012).[1] Describes the standard K
CO /Acetone conditions for O-alkylation with propargyl bromide.
